(E)-5-(4-fluorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one
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Description
(E)-5-(4-fluorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one is a useful research compound. Its molecular formula is C16H12F2N2OS and its molecular weight is 318.34. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Analgesic Activities
Research has synthesized derivatives similar to (E)-5-(4-fluorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one, exploring their anti-inflammatory and analgesic potentials. These studies found that certain compounds exhibit significant anti-inflammatory activity and analgesic effects in animal models, highlighting their potential in managing pain and inflammation Khalifa & Abdelbaky, 2008.
Anticancer Properties
4-Thiazolidinones, including structures related to the compound , have been studied for their anticancer activity. Specifically, derivatives have shown promising results against various human cancer cell lines, indicating potential therapeutic applications in oncology. These effects include inducing apoptosis and inhibiting cell proliferation, suggesting a role in cancer treatment strategies Szychowski et al., 2019.
Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives have also been a subject of interest. Studies demonstrate that these compounds exhibit significant antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This research suggests potential applications in developing new antimicrobial agents to combat resistant bacterial infections Chawla, Singh, & Saraf, 2012.
Synthetic Methodologies and Chemical Properties
Additionally, research has been conducted on the synthesis and chemical characterization of thiazolidinone derivatives. These studies provide valuable insights into the synthetic methodologies that can be employed to create these compounds, as well as their chemical properties and potential biological activities. Understanding these aspects is crucial for further development and optimization of these compounds for various applications Yin et al., 2008.
Properties
IUPAC Name |
2-(4-fluorophenyl)imino-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(22-14)19-13-7-5-12(18)6-8-13/h1-8,14H,9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBFMPCYFMWBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=NC3=CC=C(C=C3)F)S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326832 |
Source
|
Record name | 2-(4-fluorophenyl)imino-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26669313 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327077-26-9 |
Source
|
Record name | 2-(4-fluorophenyl)imino-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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